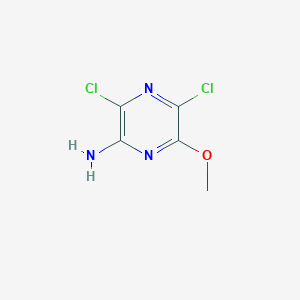

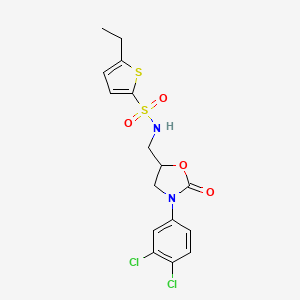

2-Amino-3,5-dichloro-6-methoxypyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazine derivatives often involves substitution, oxidation, nitration, and ammoniation reactions. For instance, "3-methoxy-5,6-diamino-2-nitropyridine" was synthesized from 3,5-dichloropyridine using these methods . Similarly, "2-Amino-6-methoxy-3-nitropyridine" was synthesized from 2,6-dichloro-3-nitropyridine, ammonium hydroxide, and methanol in a one-pot step . These methods could potentially be adapted for the synthesis of "2-Amino-3,5-dichloro-6-methoxypyrazine."

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often characterized by intramolecular hydrogen bonding and the orientation of substituents. For example, "3-Amino-6,6'-bis(methoxycarbonyl)-2,2'-bipyridine" exhibits an almost coplanar arrangement of pyridyl rings due to an intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation of "this compound."

Chemical Reactions Analysis

Pyrazine derivatives can participate in various chemical reactions due to their multiple reactive sites. The amino group in "3,5-Diamino-4-phenylpyrazole" reacts with various 1,3-dicarbonyl compounds to yield different derivatives . Similarly, "2,5-Diamino-3,6-dicyanopyrazine" undergoes alkylation and acylation reactions, affecting its fluorescence properties . These reactions could be relevant to "this compound" as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their functional groups and molecular structure. For instance, the tautomeric equilibrium of "6-amino-5-benzyl-3-methylpyrazin-2-one" was studied, and it was found to favor the keto form in aqueous conditions . The fluorescent properties of "2,5-Diamino-3,6-dicyanopyrazine" were also analyzed, showing strong yellowish-green fluorescence . These studies provide a basis for understanding the properties that "this compound" might exhibit.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Pyrazine Derivatives : Research has been focused on synthesizing pyrazine derivatives due to their potential applications in medicinal chemistry and materials science. For instance, studies have explored the synthesis of 2-Amino pyrazines and their antimicrobial activity, highlighting their relevance in developing new pharmaceutical compounds with antimicrobial properties (Patel, Agravat, & Shaikh, 2011). Additionally, the synthesis of 2-Amino-3-benzoyl-5-bromopyrazine as a precursor for luminescent chromophores like coelenterazine illustrates the significance of such compounds in bioimaging and sensor applications (Jones, Keenan, & Hibbert, 1996).

Environmental Degradation Studies : Pyrazine compounds have been studied in the context of environmental degradation, especially concerning agricultural chemicals. For example, the decomposition of atrazine, a widely used herbicide, has been examined to understand its fate in aquatic environments and the potential for forming degradation products that could affect water quality (Hiskia et al., 2001).

Materials Science and Corrosion Inhibition

- Corrosion Inhibition : Pyrazine derivatives have been investigated for their potential as corrosion inhibitors. Research into compounds like pyranopyrazole derivatives for mild steel protection in acidic environments showcases the application of pyrazine-based molecules in industrial maintenance and preservation of metallic structures (Yadav, Gope, Kumari, & Yadav, 2016).

Biochemical Applications

- Antimicrobial Activities : The synthesis and evaluation of pyrazine derivatives for their antimicrobial activities represent a significant area of research. These studies are crucial for the development of new antibiotics and antifungal agents to combat resistant strains of bacteria and fungi (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

properties

IUPAC Name |

3,5-dichloro-6-methoxypyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3O/c1-11-5-3(7)9-2(6)4(8)10-5/h1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPIPCDXCDADOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(N=C1Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2548138.png)

![1-(prop-2-yn-1-yl)-N-[3-(trifluoromethyl)cyclohexyl]piperidine-4-carboxamide](/img/structure/B2548143.png)

![6-Chloro-5-fluorobenzo[d]thiazol-2-amine](/img/structure/B2548148.png)

![N-[(1-benzylindol-3-yl)methyl]pyridin-3-amine](/img/structure/B2548151.png)

![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2548154.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2548157.png)